The compound is cataloged under the CAS number 1001288-58-9, and its synthesis and characterization have been detailed in various scientific literature. It is primarily studied for its pharmacological properties, particularly as a ligand for dopamine receptors.
The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine can be described as follows:
The three-dimensional conformation of this molecule can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its spatial arrangement.
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine primarily involves its interaction with dopamine receptors. Studies indicate that this compound acts as an antagonist at dopamine D4 receptors with high selectivity over other receptor subtypes.
Key points include:
The physical and chemical properties of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine include:
These properties are essential for understanding how the compound behaves in biological systems and during synthesis.
The potential applications of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine are diverse:
Dopamine D4 receptors constitute a distinct subgroup within the D2-like receptor family, characterized by their predominant extrastriatal distribution in brain regions governing cognition and emotion—including the cerebral cortex, hippocampus, and thalamus. Unlike the motor-function-associated D2 receptors, D4 receptors modulate limbic pathways implicated in psychiatric disorders. Clinical evidence underpins their significance: the atypical antipsychotic clozapine exhibits a 10-fold higher affinity for D4 over D2 receptors, correlating with efficacy against both positive and negative symptoms of schizophrenia [1]. This pharmacological profile has spurred efforts to develop selective D4 ligands to elucidate the receptor’s pathophysiology without confounding activity at other dopamine subtypes [1].
Molecular probes targeting D4 receptors face stringent selectivity requirements due to structural similarities among dopamine receptor subtypes. Early radioligands suffered from inadequate D2/D4 selectivity, limiting their utility in vivo. The benzodioxan-piperazine hybrid scaffold emerged as a breakthrough, with compounds like 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine demonstrating >1,100-fold selectivity for D4 over D2 and D3 receptors [1]. This specificity enables precise interrogation of D4-mediated neurotransmission, facilitating investigations into its roles in:
Table 1: Binding Affinity Profile of Select D4 Ligands
Compound | D4 Ki (nM) | D2/D4 Selectivity Ratio | Reference |
---|---|---|---|
Clozapine | ~200 | 10 | [1] |
[¹⁸F]3d (Benzodioxan-Piperazine) | 1.5 ± 0.7 | >2,000 | [1] |
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine | Structural analog | >1,100 (predicted) | [1] [6] |
The evolution of benzodioxan-piperazine ligands originated from structural optimization campaigns to enhance D4 selectivity and blood-brain barrier (BBB) penetration. Early leads like the D4 antagonist 3d (1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine) provided the foundational pharmacophore: a benzodioxan moiety linked via a methylene spacer to a piperazine ring [1]. This architecture conferred optimal receptor complementarity, with the benzodioxan group occupying hydrophobic pockets and the piperazine nitrogen forming critical hydrogen bonds.
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine (CAS 67869-88-9) represents a simplified analog within this class. Its physicochemical properties—including a molecular weight of 234.3 g/mol and an oil-like consistency at room temperature—suggest inherent BBB permeability [6]. Computational analyses predict a logP of ~1.7, aligning with the optimal range (1–3) for CNS penetration [6]. These characteristics rendered it a strategic intermediate for radioligand development, exemplified by the synthesis of [[¹⁸F]3d] via reductive amination between 6-[¹⁸F]fluoronicotinaldehyde and the parent piperazine [1].
Table 2: Physicochemical Properties of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₃H₁₈N₂O₂ | [4] [6] |
Molecular Weight | 234.3 g/mol | [4] [6] |
Physical State | Oil | [6] |
Boiling Point | 357.7°C at 760 mmHg | [6] |
Density | 1.166 g/cm³ | [6] |
IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine | [6] |
Synthetic routes to this scaffold typically involve:
Autoradiographic studies in rodents confirm the utility of these ligands. [[¹⁸F]3d] exhibits high accumulation in D4-rich regions like the colliculus and cerebellum, with ~93% specific binding displaceable by cold competitors [1]. This validates the benzodioxan-piperazine scaffold as a versatile platform for developing diagnostically and therapeutically significant D4 modulators.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7